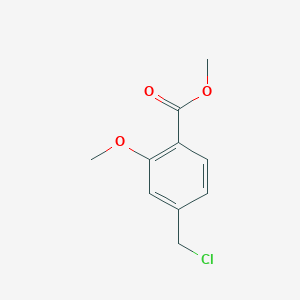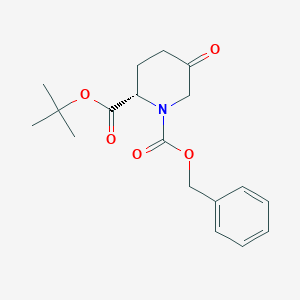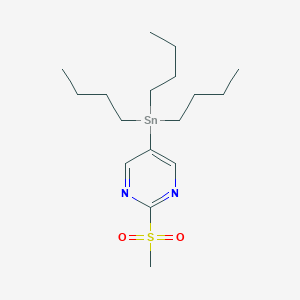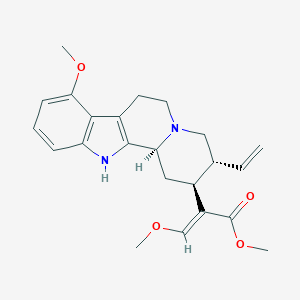
(4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate, also known as MCC, is a chemical compound that has been widely used in scientific research. MCC is a carbamate derivative that has been synthesized using various methods.
Mecanismo De Acción
(4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate inhibits acetylcholinesterase by binding to its active site. This leads to the accumulation of acetylcholine in the synaptic cleft, which results in increased cholinergic neurotransmission. (4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate has also been found to inhibit butyrylcholinesterase, another enzyme that breaks down acetylcholine.
Biochemical and Physiological Effects
(4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate has been shown to have various biochemical and physiological effects. It has been found to increase the levels of acetylcholine in the brain, which can improve cognitive function. (4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate has also been shown to have anti-inflammatory and antioxidant properties, which can be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate has several advantages for lab experiments. It is a potent and selective inhibitor of acetylcholinesterase, which makes it a useful tool for studying the role of acetylcholinesterase in various physiological and pathological conditions. (4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate is also stable and can be easily synthesized using various methods.
However, there are some limitations to using (4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate in lab experiments. It has been found to have low solubility in water, which can limit its use in some experiments. (4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate can also be toxic at high concentrations, which can affect the results of experiments.
Direcciones Futuras
There are several future directions for the use of (4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate in scientific research. (4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate can be used to study the role of acetylcholinesterase in various neurological disorders such as epilepsy, multiple sclerosis, and Huntington's disease. (4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate can also be used to study the effects of acetylcholinesterase inhibitors on cognitive function in healthy individuals and in patients with cognitive impairment.
In conclusion, (4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate is a carbamate derivative that has been widely used in scientific research. It has been found to be a potent inhibitor of acetylcholinesterase, which makes it a useful tool for studying the role of acetylcholinesterase in various physiological and pathological conditions. (4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate has several advantages for lab experiments, but there are also some limitations to using it. There are several future directions for the use of (4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate in scientific research, which can lead to a better understanding of its biochemical and physiological effects.
Métodos De Síntesis
(4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate can be synthesized using various methods. One of the commonly used methods is the reaction between 4-methoxybenzyl alcohol and 2-chlorophenyl isocyanate in the presence of a base such as triethylamine. The reaction leads to the formation of (4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate, which can be purified using column chromatography. Other methods involve the use of different starting materials and reagents.
Aplicaciones Científicas De Investigación
(4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate has been used in various scientific research studies. It has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system. (4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate has been used to study the role of acetylcholinesterase in various physiological and pathological conditions such as Alzheimer's disease, Parkinson's disease, and myasthenia gravis.
Propiedades
Número CAS |
199435-07-9 |
|---|---|
Nombre del producto |
(4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate |
Fórmula molecular |
C15H14ClNO3 |
Peso molecular |
291.73 g/mol |
Nombre IUPAC |
(4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate |
InChI |
InChI=1S/C15H14ClNO3/c1-19-12-8-6-11(7-9-12)10-20-15(18)17-14-5-3-2-4-13(14)16/h2-9H,10H2,1H3,(H,17,18) |
Clave InChI |
OZBLKLCRFAEFJA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)COC(=O)NC2=CC=CC=C2Cl |
SMILES canónico |
COC1=CC=C(C=C1)COC(=O)NC2=CC=CC=C2Cl |
Sinónimos |
Carbamic acid, (2-chlorophenyl)-, (4-methoxyphenyl)methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Fluoro-2-(methylthio)benzo[d]thiazole](/img/structure/B174653.png)



![2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid](/img/structure/B174663.png)




![1-(4-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B174673.png)
